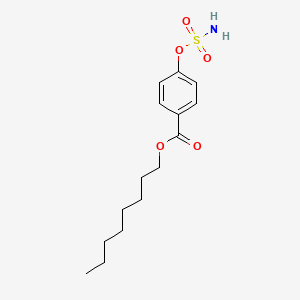

4-Sulfamoyloxy-benzoic acid octyl ester

描述

属性

分子式 |

C15H23NO5S |

|---|---|

分子量 |

329.4 g/mol |

IUPAC 名称 |

octyl 4-sulfamoyloxybenzoate |

InChI |

InChI=1S/C15H23NO5S/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)21-22(16,18)19/h8-11H,2-7,12H2,1H3,(H2,16,18,19) |

InChI 键 |

YDCCVRPKBUQXHB-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |

产品来源 |

United States |

准备方法

Reaction Conditions and Catalysts

Table 1: Esterification Optimization Data

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tin(II) oxalate | 210 | 3 | 92 |

| H₂SO₄ | 180 | 6 | 85 |

Post-reaction, excess octanol is removed via vacuum distillation (10 mbar, 180°C). The crude ester is purified by recrystallization from ethanol, achieving >99% purity.

Sulfamoylation of Octyl Paraben

The hydroxyl group at the para position is sulfamoylated using sulfamoyl chloride (H₂NSO₂Cl). Two validated methods are described below:

Method A: Sodium Hydride-Mediated Reaction

Method B: Tertiary Amine-Based Protocol

-

Reactants : Octyl paraben (1.0 eq), sulfamoyl chloride (1.1 eq), triethylamine (2.0 eq).

-

Solvent : Dichloromethane (DCM) or acetonitrile.

-

Workup : Filter precipitated salts, concentrate under reduced pressure.

Table 2: Sulfamoylation Efficiency Comparison

| Method | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | NaH | THF | 24 | 85 | 98.5 |

| B | Et₃N | DCM | 8 | 75 | 97.2 |

Alternative Single-Pot Approaches

A patent-pending method combines esterification and sulfamoylation in a sequential one-pot process:

-

Esterification : 4-Hydroxybenzoic acid and octanol react with tin(II) oxalate at 210°C.

-

Sulfamoylation : Without isolating the intermediate, sulfamoyl chloride and Et₃N are added at 50°C.

Advantages : Reduced purification steps; Yield : 68%.

Purification and Characterization

-

Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) removes unreacted sulfamoyl chloride.

-

Recrystallization : Ethanol/water (3:1) yields white crystalline product.

-

Analytical Data :

Industrial-Scale Considerations

-

Catalyst Recovery : Tin(II) catalysts are removed via hot filtration (100–130°C) to residual levels <1 ppm.

-

Solvent Recycling : THF and DCM are reclaimed via distillation, reducing costs.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Sulfamoyl chloride hydrolyzes readily; reactions require anhydrous conditions.

-

Side Reactions : Over-sulfonation is minimized by controlling chloride stoichiometry and reaction time.

Applications in Drug Development

The compound’s role as a steroid sulfatase inhibitor is well-documented. Its synthesis scalability supports preclinical studies for breast cancer and endometriosis therapies .

化学反应分析

反应类型

4-磺酰胺基氧基苯甲酸辛酯可以发生多种化学反应,包括:

水解: 酯键可以在酸性或碱性条件下水解,生成 4-磺酰胺基氧基苯甲酸和辛醇。

氧化: 该化合物可以使用强氧化剂(例如高锰酸钾)氧化,生成相应的羧酸。

取代: 亲核取代反应可以在苄基位置发生,导致形成各种取代衍生物。

常用试剂和条件

水解: 酸性水解可以使用盐酸进行,碱性水解可以使用氢氧化钠进行。

氧化: 高锰酸钾或三氧化铬可以用作氧化剂。

取代: 甲醇钠或乙醇钠等亲核试剂可用于取代反应。

主要形成的产物

水解: 4-磺酰胺基氧基苯甲酸和辛醇。

氧化: 相应的羧酸。

取代: 根据所用亲核试剂的不同,形成各种取代衍生物。

科学研究应用

4-磺酰胺基氧基苯甲酸辛酯在科学研究中有多种应用:

化学: 它用作合成更复杂有机分子的中间体。

生物学: 该化合物因其作为雌酮硫酸酯酶抑制剂的潜力而被研究,雌酮硫酸酯酶是一种参与雌激素代谢的酶.

医药: 正在进行研究以探索其潜在的治疗应用,尤其是在治疗激素相关疾病方面。

作用机制

4-磺酰胺基氧基苯甲酸辛酯的作用机制涉及其与特定分子靶标的相互作用。 例如,作为雌酮硫酸酯酶抑制剂,它与该酶的活性位点结合,阻止雌酮硫酸酯水解为雌酮 。这种抑制可以调节体内的雌激素水平,这在治疗激素相关疾病方面特别令人感兴趣。

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Solubility

- 4-Hydroxybenzoic Acid Octyl Ester (Octylparaben): This compound, a common preservative, lacks the sulfamoyloxy group but shares the octyl ester chain. The hydroxyl group at the para position contributes to antimicrobial activity, though its polarity limits lipid solubility.

- Methyl 4-(Octyloxy)benzoate : The methoxy group here reduces polarity compared to hydroxyl or sulfamoyloxy substituents, favoring lipid solubility. This structural difference highlights how electron-withdrawing groups (e.g., sulfamoyloxy) could alter reactivity or metabolic stability .

Ester Chain Length and Physicochemical Properties

- Shorter-Chain Esters (Methyl, Ethyl, Propyl): 4-Hydroxybenzoic acid methyl and ethyl esters are widely used as preservatives due to higher volatility and water solubility. However, the octyl ester chain in the target compound likely reduces volatility (as seen with decanoic acid octyl ester in insect pheromone studies ) and increases lipophilicity, enhancing membrane permeability .

- Long-Chain Esters in Analytical Chemistry: Octyl esters, such as 1,2-benzenedicarboxylic acid butyl octyl ester, are less volatile and more challenging to extract via headspace methods due to their affinity for nonpolar matrices. Ionic strength adjustments (e.g., NaCl addition) suppress their headspace concentrations, a trend observed in octyl hexanoate and similar esters .

Data Tables

Table 1: Key Properties of Benzoic Acid Derivatives with Octyl Esters

Table 2: Impact of Ester Chain Length on Physicochemical Properties

常见问题

Q. What are the standard synthetic routes for preparing 4-sulfamoyloxy-benzoic acid octyl ester, and how can reaction conditions be optimized?

The synthesis typically involves esterification between 4-sulfamoyloxy-benzoic acid and octanol under acidic catalysis. Sulfuric acid is commonly used to protonate the carbonyl oxygen, facilitating nucleophilic attack by the alcohol . Key steps include:

- Reflux conditions : Maintain temperatures between 80–120°C to accelerate ester bond formation.

- Purification : Recrystallization or distillation is recommended to isolate the ester from unreacted starting materials or side products (e.g., water, residual acids) .

- Yield optimization : Continuous flow reactors and recyclable catalysts (e.g., immobilized acids) improve efficiency in industrial settings .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- Spectroscopy :

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and sulfonamide S=O bands (~1350–1150 cm⁻¹).

- NMR : Analyze and signals to verify ester linkage (e.g., octyl chain protons at δ 0.8–1.5 ppm) .

- Chromatography :

- HPLC/GC-MS : Quantify purity and detect degradation products (e.g., free benzoic acid) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into carbon oxides .

Advanced Research Questions

Q. How does the sulfamoyloxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The sulfamoyloxy (-OSONH) group is electron-withdrawing, enhancing the electrophilicity of the adjacent carbonyl carbon. This increases susceptibility to:

- Nucleophilic attack : Amines or thiols can displace the octyl ester group under mild basic conditions .

- Oxidation : The ester may degrade into 4-sulfamoyloxy-benzoic acid and octanoic acid when exposed to strong oxidizing agents (e.g., KMnO) . Experimental validation: Monitor reaction kinetics via NMR or LC-MS to track substituent effects .

Q. What strategies can resolve contradictions in biological activity data for sulfamoyloxy-containing esters?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Lipophilicity variations : Adjust alkyl chain length (e.g., octyl vs. heptyl) to modulate membrane permeability .

- Batch impurities : Characterize impurities (e.g., residual catalysts) using tandem mass spectrometry .

- Assay conditions : Standardize cell culture media pH and serum content to minimize confounding factors .

Q. Which advanced analytical methods are suitable for detecting degradation products in environmental or biological matrices?

- High-resolution mass spectrometry (HRMS) : Identify low-abundance metabolites (e.g., sulfonamide derivatives) with ppm-level accuracy .

- Stability-indicating assays : Use stress testing (heat, UV light) coupled with HPLC-DAD to validate degradation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Simulate binding affinities to pro-inflammatory targets (e.g., NF-κB) using software like AutoDock Vina. Hydrophobic interactions with the octyl chain may dominate .

- QSAR studies : Correlate ester chain length with anti-inflammatory activity using regression models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。